lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
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Overview
Description
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a fluorinated pyridine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with lithium acetate . The reaction conditions often require the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like ammonium formate, conducted at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Scientific Research Applications
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, potentially leading to significant biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Lithium(1+) 2-chloro-2-(3,5,6-trifluoropyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and interaction with molecular targets.
Properties
CAS No. |
2731014-37-0 |
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Molecular Formula |
C7H2F4LiNO2 |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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